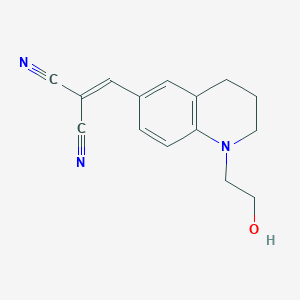

丙二腈, ((1,2,3,4-四氢-1-(2-羟乙基)-6-喹啉基)亚甲基)-

描述

Propanedinitrile, ((1,2,3,4-tetrahydro-1-(2-hydroxyethyl)-6-quinolinyl)methylene)-, also known as Propanedinitrile, ((1,2,3,4-tetrahydro-1-(2-hydroxyethyl)-6-quinolinyl)methylene)-, is a useful research compound. Its molecular formula is C15H17N3O and its molecular weight is 253.3 g/mol. The purity is usually 95%.

The exact mass of the compound Propanedinitrile, ((1,2,3,4-tetrahydro-1-(2-hydroxyethyl)-6-quinolinyl)methylene)- is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Quinolines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Propanedinitrile, ((1,2,3,4-tetrahydro-1-(2-hydroxyethyl)-6-quinolinyl)methylene)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Propanedinitrile, ((1,2,3,4-tetrahydro-1-(2-hydroxyethyl)-6-quinolinyl)methylene)- including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

催化与绿色化学

丙二腈基团已知参与Knoevenagel缩合反应,该反应可用于合成各种有机化合物。 该化合物可以作为绿色化学应用中的前体或中间体,在该应用中,氢氧化铝等催化剂用于促进环境友好的条件下的反应 .

杂环支架的合成

杂环化合物在药物化学中至关重要。 该化合物中的四氢喹啉基亚甲基基团可以参与多组分反应,以合成茚满亚甲基-杂环支架,这些支架在创建具有药理活性的分子方面很有价值 .

生物活性

Propanedinitrile, specifically the compound known as ((1,2,3,4-tetrahydro-1-(2-hydroxyethyl)-6-quinolinyl)methylene)-, is a derivative of quinoline that has garnered attention for its potential biological activities. Quinoline derivatives are known for their diverse pharmacological properties, including antibacterial, anti-inflammatory, and anticancer effects. This article reviews the biological activity of this specific compound based on recent research findings.

Chemical Structure and Properties

The compound can be characterized by its unique structure which includes a quinoline core modified with a tetrahydro configuration and a hydroxyethyl substituent. This structural complexity is believed to contribute to its biological activity.

Antibacterial Activity

Research indicates that compounds similar to propanedinitrile exhibit significant antibacterial properties. For instance, studies have shown that various quinoline derivatives possess potent activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves interference with bacterial DNA synthesis or cell wall integrity.

- Minimum Inhibitory Concentrations (MIC) : In one study, quinoline derivatives displayed MIC values ranging from 11 nM to 180 nM against various strains of Staphylococcus aureus and Bacillus subtilis .

| Bacterial Strain | MIC (nM) |

|---|---|

| Staphylococcus aureus | 44 |

| Bacillus subtilis | 180 |

| MRSA | 11 |

Anticancer Potential

Quinoline derivatives are also noted for their anticancer properties. The compound's ability to inhibit cancer cell proliferation has been linked to its capacity to induce apoptosis in cancerous cells.

- Case Study : A study demonstrated that certain quinoline-based compounds could inhibit the growth of cancer cell lines by inducing cell cycle arrest and promoting apoptosis through caspase activation .

Phosphodiesterase Inhibition

Another significant aspect of the biological activity of this compound is its role as a phosphodiesterase (PDE) inhibitor. PDE inhibitors are crucial in regulating cellular signaling pathways involving cyclic nucleotides.

- Mechanism : By inhibiting PDE5, these compounds can increase levels of cyclic GMP (cGMP), which is associated with vasodilation and improved blood flow. This mechanism suggests potential applications in treating conditions such as erectile dysfunction and pulmonary hypertension .

Synthesis and Evaluation

The synthesis of propanedinitrile involves multi-step reactions that yield high purity products suitable for biological testing. Several studies have focused on optimizing these synthetic routes to enhance yield and reduce by-products.

- Yield : Typical yields reported in synthesis range from 63% to 88%, depending on the reaction conditions employed .

Molecular Modeling Studies

Recent molecular modeling studies have provided insights into the binding interactions of propanedinitrile with target proteins involved in its biological activity. These studies suggest that the compound's structural features allow it to effectively bind to active sites on enzymes such as PDE5.

属性

IUPAC Name |

2-[[1-(2-hydroxyethyl)-3,4-dihydro-2H-quinolin-6-yl]methylidene]propanedinitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O/c16-10-13(11-17)8-12-3-4-15-14(9-12)2-1-5-18(15)6-7-19/h3-4,8-9,19H,1-2,5-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGUQKVWEEHYKMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC(=C2)C=C(C#N)C#N)N(C1)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10931699 | |

| Record name | {[1-(2-Hydroxyethyl)-1,2,3,4-tetrahydroquinolin-6-yl]methylidene}propanedinitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10931699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142978-25-4 | |

| Record name | 2-[[1,2,3,4-Tetrahydro-1-(2-hydroxyethyl)-6-quinolinyl]methylene]propanedinitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=142978-25-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-Hydroxyethyl)-6-((2,2-dicyano)vinyl)-2,3,4-trihydroquinoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142978254 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | {[1-(2-Hydroxyethyl)-1,2,3,4-tetrahydroquinolin-6-yl]methylidene}propanedinitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10931699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。